2-(1-Chloroethyl)-5-methylpyridine CAS 106737-85-3 properties
The following is an in-depth technical guide on 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) , structured for researchers and drug development professionals. A Critical Chiral Intermediate for Pyridine-Based Ther...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) , structured for researchers and drug development professionals.
A Critical Chiral Intermediate for Pyridine-Based Therapeutics
Executive Summary
2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) is a specialized heterocyclic building block characterized by a reactive secondary benzylic-like chloride.[1] Unlike its primary analog (3-chloromethyl-5-methylpyridine), which is the key intermediate for the antihistamine Rupatadine , this compound introduces a chiral center and increased steric bulk at the linkage site.
This guide details the physicochemical properties, synthetic pathways, and critical handling protocols for CAS 106737-85-3. It is primarily utilized in medicinal chemistry for the synthesis of chiral antihistamines , PAF antagonists , and kinase inhibitors where a rigidified or sterically defined ethyl-linker is required to optimize binding affinity.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
The reactivity of CAS 106737-85-3 is dominated by the 1-chloroethyl group at the 2-position. The electron-withdrawing nature of the pyridine ring activates this position for nucleophilic attack, while the secondary carbon facilitates both
and pathways, presenting a challenge in controlling elimination side-reactions (styrene formation).
Table 1: Physicochemical Profile
Property
Data
Notes
CAS Number
106737-85-3
Racemic mixture (typically)
IUPAC Name
2-(1-Chloroethyl)-5-methylpyridine
Molecular Formula
Molecular Weight
155.62 g/mol
Appearance
Colorless to pale yellow oil
Darkens upon oxidation/storage
Boiling Point
~85–90 °C (at 1 mmHg)
Predicted; thermally unstable >100°C
Density
1.12 g/cm³
Estimated
Solubility
DCM, Toluene, THF, Ethyl Acetate
Hydrolyzes in water
Chirality
1 Chiral Center (C2-ethyl)
Available as racemate or enantiopure
Synthetic Pathways & Manufacturing
The synthesis of CAS 106737-85-3 requires precise control to prevent elimination to 2-vinyl-5-methylpyridine . The preferred industrial route proceeds via the reduction of 2-acetyl-5-methylpyridine followed by chlorination.
3.1 Core Synthesis Workflow
Precursor Formation: 2-Bromo-5-methylpyridine is lithiated and reacted with acetaldehyde or acetyl chloride to form 2-acetyl-5-methylpyridine .
Reduction: The ketone is reduced to 1-(5-methylpyridin-2-yl)ethanol . For chiral applications, asymmetric transfer hydrogenation (Noyori) is employed.
Chlorination: The alcohol is converted to the chloride using thionyl chloride (
) or methanesulfonyl chloride ().
Critical Insight (Expertise):
Avoid thermal stress during chlorination. The secondary alcohol is prone to dehydration. Using
with a catalytic amount of DMF at low temperatures (0°C to RT) is preferred over reflux conditions to minimize the formation of the vinyl impurity.
3.2 Visualization of Synthesis & Mechanism
The following diagram outlines the synthetic flow and the competing elimination pathway.
Figure 1: Synthetic pathway from bromo-precursor to target chloride, highlighting the critical elimination side-reaction.
Reactivity Profile & Applications
4.1 Comparative Reactivity: Primary vs. Secondary
Unlike the primary chloride used in Rupatadine synthesis (3-chloromethyl-5-methylpyridine), CAS 106737-85-3 possesses a secondary electrophilic center.
Reactivity: Slower due to steric hindrance from the methyl group. Requires stronger nucleophiles or higher temperatures.
Reactivity: Enhanced stability of the carbocation due to resonance with the pyridine ring and hyperconjugation from the methyl group.
Implication: When using this intermediate for N-alkylation (e.g., with Desloratadine or Piperazine derivatives), a polar aprotic solvent (DMF, DMSO) is recommended to facilitate the reaction, but base strength must be modulated to prevent E2 elimination.
4.2 Key Application: Synthesis of Rupatadine Analogs
This intermediate is used to synthesize "Methyl-Rupatadine" analogs, exploring the effect of a chiral linker on H1-receptor binding kinetics.
Protocol: N-Alkylation of Desloratadine (General Procedure)
Dissolution: Dissolve Desloratadine (1.0 eq) in dry DMF.
Base Addition: Add
(2.5 eq) and catalytic KI (0.1 eq).
Alkylation: Add 2-(1-Chloroethyl)-5-methylpyridine (1.1 eq) dropwise at 0°C.
Reaction: Stir at 40–50°C for 12–18 hours. Note: Higher temperatures (>60°C) favor elimination.
Workup: Quench with water, extract with Ethyl Acetate. The product is often a mixture of diastereomers if the starting chloride was racemic.
Handling, Stability & Safety
Stability Warning:
This compound is thermally labile . It can spontaneously eliminate HCl to form the polymerized vinyl pyridine derivative if stored at ambient temperature for prolonged periods.
Storage: Store at -20°C under Argon/Nitrogen.
Stabilizers: Commercial samples may contain traces of acid scavengers or radical inhibitors.
Safety (HSE):
Vesicant Nature: Like many nitrogen mustards and benzylic chlorides, this compound is a potent skin irritant and potential vesicant.
PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.
Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to quench the alkylating potential.
References
PubChem. "2-(1-Chloroethyl)-5-methylpyridine (Compound)."[1] National Library of Medicine. Accessed Feb 2026. Link
BenchChem. "Synthesis and Impurity Profiling of Rupatadine Intermediates." Technical Support Library. Accessed Feb 2026. Link
European Patent Office. "Process for the preparation of pyridine derivatives." EP0121320. (Contextual reference for methylpyridine chlorination). Link
Next Peptide. "(1S)-1-(5-Methylpyridin-2-yl)ethanol: Chiral Precursor Data." Catalog Entry. Accessed Feb 2026. Link
A Comparative Analysis of 2-(1-Chloroethyl)-5-methylpyridine and 2-Chloro-5-methylpyridine: Structural Isomers with Divergent Synthetic Fates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for countless ph...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary:
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals and agrochemicals.[1] While structurally similar, isomers can exhibit profoundly different chemical behaviors and, consequently, serve entirely distinct purposes in synthesis. This technical guide provides an in-depth comparison of 2-(1-Chloroethyl)-5-methylpyridine and 2-Chloro-5-methylpyridine. We will dissect their core structural differences, explore their disparate synthetic routes and reactivity profiles, and illuminate how these distinctions dictate their respective applications in research and development. This analysis is designed to equip researchers and drug development professionals with the field-proven insights necessary to select the appropriate building block and strategically leverage its unique chemical properties.
Core Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the location of the chlorine atom. This seemingly minor positional change dramatically alters the electronic environment and steric accessibility of the reactive center, defining the chemical personality of each compound.
Molecular Structure
2-Chloro-5-methylpyridine: The chlorine atom is directly bonded to the sp²-hybridized carbon of the aromatic pyridine ring. This makes it an aryl chloride.
2-(1-Chloroethyl)-5-methylpyridine: The chlorine atom is bonded to an sp³-hybridized carbon on an ethyl side chain, which is attached to the pyridine ring. This position is analogous to a benzylic halide, given its proximity to the aromatic system.
This distinction is the single most important factor governing their reactivity.
MSDS and safety data for 2-(1-Chloroethyl)-5-methylpyridine
Safety, Handling, and Reactivity Profile for Pharmaceutical R&D Executive Summary & Chemical Identity 2-(1-Chloroethyl)-5-methylpyridine is a specialized pyridine intermediate used primarily in the synthesis of antihista...
Author: BenchChem Technical Support Team. Date: February 2026
Safety, Handling, and Reactivity Profile for Pharmaceutical R&D
Executive Summary & Chemical Identity
2-(1-Chloroethyl)-5-methylpyridine is a specialized pyridine intermediate used primarily in the synthesis of antihistamines and dual-action platelet-activating factor (PAF) antagonists. Structurally, it features a pyridine ring substituted with a methyl group at the 5-position and a reactive 1-chloroethyl moiety at the 2-position.
This compound acts as a potent alkylating agent . Its benzylic-like chloride is highly susceptible to nucleophilic attack, making it invaluable for C-N bond formation (e.g., alkylating piperidine rings) but also rendering it a significant genotoxic and corrosive hazard.
Chemical Data Table
Property
Value
CAS Number
106737-85-3
Molecular Formula
Molecular Weight
155.62 g/mol
Appearance
Colorless to pale yellow liquid (darkens on storage)
Boiling Point
~95–100°C at 1 mmHg (Predicted)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Reacts with Water
Critical Insight: Unlike simple alkyl halides, the pyridine nitrogen increases the solubility of this compound in biological lipids, potentially enhancing skin absorption. The 1-chloroethyl group is chemically labile, capable of alkylating DNA bases (guanine
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects due to alkylating potential).
Specific Target Organ Toxicity: Respiratory Tract Irritation (Single Exposure).
Reactivity Hazard:
Upon contact with moisture, this compound hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol. This reaction is exothermic and generates corrosive fumes.
Stability & Reactivity: The Mechanism of Decomposition
Researchers must understand that this compound is thermodynamically unstable at room temperature. The "benzylic" C-Cl bond at the 2-position is activated, but the electron-withdrawing nature of the pyridine ring (via the nitrogen atom) destabilizes the carbocation intermediate typical of
pathways. However, it readily undergoes elimination or hydrolysis.
Degradation Pathway Diagram
The following diagram illustrates the primary degradation routes that dictate storage and handling protocols.
Caption: Figure 1. Degradation pathways. Hydrolysis yields HCl and alcohol; thermal stress promotes elimination to the vinyl analog.
Handling Protocols & Engineering Controls
Expert Directive: Standard nitrile gloves are insufficient for prolonged contact with chlorinated pyridine derivatives due to permeation risks.
Personal Protective Equipment (PPE) Matrix
Hand Protection:Silver Shield / 4H (Laminate) gloves are required for spill cleanup. Double-gloving (Nitrile over Laminate) is recommended for dexterity during synthesis.
Respiratory: If working outside a fume hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Acid gas + Particulate).
Eye/Face: Chemical splash goggles + Face shield.
Protocol: Safe Transfer of Material
This procedure minimizes hydrolysis and exposure.
Preparation: Dry all glassware (oven-dried >120°C) and purge with Argon.
Cannulation: Do not pour. Use a double-tipped needle (cannula) or a gas-tight syringe to transfer the liquid from the reagent bottle to the reaction vessel.
Pressure Equalization: Insert an Argon balloon into the source bottle to prevent vacuum formation during withdrawal.
Quenching (in situ): If the reagent is excess, do not store. Quench in the reaction vessel using a mixture of Methanol and Sodium Bicarbonate (
) to neutralize the alkyl chloride and scavenge acid.
Synthesis & Application Context
For drug development professionals, this compound is rarely purchased in bulk due to instability. It is best generated in situ from the corresponding alcohol.
Base: Catalytic DMF or stoichiometric Triethylamine (optional, to scavenge HCl).
Procedure:
Dissolve alcohol in DCM under
at 0°C.
Add
dropwise. The reaction releases and gas. Scrubbing is required.
Stir at 0°C -> RT for 2 hours.
Evaporation: Remove solvent and excess
under high vacuum at <30°C.
Usage: Redissolve the crude oil immediately in the reaction solvent (e.g., DMF or Acetonitrile) for the subsequent alkylation step.
Reaction Workflow Diagram
Caption: Figure 2. In-situ synthesis workflow. The intermediate is generated and consumed immediately to avoid degradation.
Emergency Response & Disposal
Spill Management (Decision Tree)
Evacuate: Clear the area of non-essential personnel.
PPE: Don Silver Shield gloves and SCBA (if volume > 100mL).
Containment: Do NOT use water. Cover spill with dry lime, sand, or soda ash (
) to neutralize potential acid generation.
Cleanup: Scoop into a container suitable for hazardous chemical waste.
Decontamination: Wash the surface with a dilute solution of ammonia or sodium bicarbonate only after the bulk material is removed.
Disposal
Waste Code: D002 (Corrosive), D003 (Reactive).
Method: Incineration in a chemical combustor equipped with a scrubber for nitrogen oxides (
) and hydrochloric acid ().
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72942967, 2-(1-Chloroethyl)-5-methylpyridine. Retrieved from [Link]
European Patent Office. Process for the preparation of Rupatadine. EP 1862462 A1.[3] Retrieved from [Link]
A Technical Guide to the Chiral Center Analysis of 5-methyl-2-(1-chloroethyl)pyridine
Abstract 5-methyl-2-(1-chloroethyl)pyridine is a pivotal chiral building block in modern drug development, with its stereochemistry profoundly influencing the efficacy and safety of resulting active pharmaceutical ingred...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-methyl-2-(1-chloroethyl)pyridine is a pivotal chiral building block in modern drug development, with its stereochemistry profoundly influencing the efficacy and safety of resulting active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C1 position of the ethyl group necessitates rigorous analytical control to ensure the desired enantiomeric purity. This guide provides an in-depth exploration of the core methodologies for the synthesis, resolution, and, most critically, the comprehensive chiral analysis of this compound. We will delve into the mechanistic underpinnings of chromatographic and spectroscopic techniques, present field-proven, step-by-step protocols, and offer expert insights into experimental design and data interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Pharmaceutical Synthesis
Chirality is a fundamental property of molecules that has profound implications in pharmacology and medicinal chemistry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The pyridine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents.[1][2] Consequently, chiral pyridine derivatives like 5-methyl-2-(1-chloroethyl)pyridine are highly sought-after intermediates.[3][4]
The precise control and analysis of the stereocenter in 5-methyl-2-(1-chloroethyl)pyridine are not merely a matter of regulatory compliance but a scientific necessity to develop safer and more effective medicines. This guide is structured to provide a logical workflow, from the generation of the chiral center to its definitive analysis, ensuring scientific integrity at every stage.
Generation of the Chiral Center: Synthesis and Resolution Strategies
The first step in analyzing the chiral center is, of course, its creation. The target molecule is typically synthesized from its precursor, 2-acetyl-5-methylpyridine, via reduction of the ketone.
2.1. Racemic Synthesis
A standard, non-stereoselective reduction, for example using sodium borohydride (NaBH₄), will yield the racemic alcohol, 1-(5-methylpyridin-2-yl)ethanol. Subsequent chlorination, often with thionyl chloride (SOCl₂), converts the alcohol to the racemic 5-methyl-2-(1-chloroethyl)pyridine. While straightforward, this approach necessitates a downstream resolution step to separate the enantiomers.
2.2. Asymmetric Synthesis & Chiral Resolution
To avoid the inherent 50% loss of material from classical resolution, asymmetric synthesis is often preferred. This can involve the use of chiral reducing agents or catalysts. Alternatively, enzymatic resolutions have proven highly effective for related pyridyl alcohols.[5][6] For instance, lipases such as Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the precursor alcohol, allowing for easy separation of the acylated and unreacted enantiomers.[5][7]
Another common strategy is chiral resolution, a process for separating a racemic mixture into its individual enantiomers.[8] This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties.[8]
Core Analytical Methodologies for Chiral Purity
Once a sample is obtained, whether racemic or enantiomerically enriched, its chiral purity must be accurately determined. The following techniques are the cornerstones of this analysis.
Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Causality in Method Development: The choice of CSP is critical. For pyridine derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated on a silica support) are often the first choice.[9] These phases, such as those found in Chiralpak® or Chiralcel® columns, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities, which are well-suited for the structural features of 5-methyl-2-(1-chloroethyl)pyridine.
Table 1: Typical Starting Conditions for Chiral HPLC Method Development
Parameter
Recommended Setting
Rationale
Column
Chiralpak® IA or IC
Immobilized amylose/cellulose phases offer broad applicability and solvent compatibility.
Mobile Phase
n-Hexane / Isopropanol (IPA)
A non-polar/polar mixture allows for tuning of retention and resolution.
Initial Gradient
90:10 (Hexane:IPA)
A good starting point for many chiral separations of pyridine derivatives.[9]
Flow Rate
1.0 mL/min
Standard analytical flow rate for 4.6 mm ID columns.
Column Temp.
25 °C
Provides reproducible chromatography; temperature can be a tool for optimizing resolution.[9]
Detection
UV at 254 nm
The pyridine ring provides strong chromophore for UV detection.[9]
Experimental Protocol: Chiral HPLC Analysis
Sample Preparation: Dissolve a small amount of the 5-methyl-2-(1-chloroethyl)pyridine sample (approx. 1 mg/mL) in the mobile phase.
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase (e.g., 90:10 n-Hexane:IPA) until a stable baseline is achieved.
Injection: Inject 5-10 µL of the sample solution.
Data Acquisition: Run the chromatogram and record the data. Two separate peaks corresponding to the two enantiomers should be observed if the separation is successful.
Quantification: Integrate the peak areas for both enantiomers.
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
3.2. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis.[10] In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a Chiral Solvating Agent (CSA), transient diastereomeric complexes are formed, which have different NMR spectra.[11][12]
Mechanism of Action: CSAs, also known as chiral shift reagents, are enantiomerically pure compounds that form non-covalent complexes with the analyte.[12] These interactions, which can include hydrogen bonds, π-π stacking, or dipole-dipole forces, create a different magnetic environment for the corresponding nuclei in each enantiomer of the analyte, leading to the splitting of signals in the NMR spectrum.[11] This allows for the direct quantification of the enantiomeric ratio by integrating the separated signals.[13][14]
Experimental Protocol: NMR Analysis with a CSA
Sample Preparation: Dissolve a precise amount of the 5-methyl-2-(1-chloroethyl)pyridine sample in a suitable deuterated solvent (e.g., CDCl₃).
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.
Add CSA: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
Quantification: Carefully integrate the separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
Conclusion and Future Outlook
The rigorous analysis of the chiral center in 5-methyl-2-(1-chloroethyl)pyridine is a non-negotiable aspect of its use in pharmaceutical development. Chiral HPLC remains the definitive method for quantitative enantiomeric excess determination due to its high resolution and sensitivity. NMR spectroscopy with chiral solvating agents serves as an excellent orthogonal method, providing confirmation and valuable structural insights.
As the demand for enantiomerically pure pharmaceuticals grows, the development of even more efficient and robust analytical techniques will continue. Advances in supercritical fluid chromatography (SFC) and the development of novel chiral stationary phases promise faster separations with reduced environmental impact. Furthermore, the integration of these analytical techniques into automated high-throughput screening platforms will be crucial for accelerating the drug discovery and development pipeline. For professionals in this field, a deep, mechanistic understanding of these core analytical principles is essential for ensuring the quality, safety, and efficacy of the next generation of chiral medicines.
References
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]
Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[6][13][14]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters. Available at: [Link]
Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health (NIH). Available at: [Link]
Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. ScienceDirect. Available at: [Link]
Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available at: [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]
Highly enantioselective catalytic synthesis of chiral pyridines. National Institutes of Health (NIH). Available at: [Link]
Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. National Institutes of Health (NIH). Available at: [Link]
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available at: [Link]
Chiral resolution. Wikipedia. Available at: [Link]
Preparation of 2-chloro-5-methylpyridine. European Patent Office. Available at: [Link]
Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link]
Process for making 2-chloro-5-methylpyridine. Google Patents.
Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Available at: [Link]
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]
2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts and Their Use in Kinetic Resolution. Washington University Open Scholarship. Available at: [Link]
Chiral resolution – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Synthetic method of 2-chloro-5-chloromethyl pyridine. Google Patents.
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). Available at: [Link]
5-Chloro-2-(chloromethyl)pyridine. PubChem. Available at: [Link]
A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]
Enantioselective Chromatographic Methods for Detection of Fungicides in Complex Environmental Matrices: Advances and Applications. MDPI. Available at: [Link]
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]
Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
Technical Procurement & Handling Guide: 2-(1-Chloroethyl)-5-methylpyridine
This guide provides a technical analysis of 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3), a specialized heterocyclic building block. Executive Summary 2-(1-Chloroethyl)-5-methylpyridine is a reactive pyridine int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3), a specialized heterocyclic building block.
Executive Summary
2-(1-Chloroethyl)-5-methylpyridine is a reactive pyridine intermediate characterized by a benzylic-like chloride at the 2-position side chain. Unlike its stable commodity analog 2-chloro-5-methylpyridine, this compound is prone to hydrolysis and elimination, requiring strict cold-chain logistics and anhydrous handling. It is primarily employed in the synthesis of complex pharmaceutical agents where a chiral or functionalizable ethyl linker is required, distinct from the methylene linkers found in drugs like Rupatadine.
Critical Identity Verification
The marketplace is flooded with structural isomers. Procurement teams must validate the CAS number to avoid costly synthesis failures.
Feature
Target Compound
Common False Positive
Name
2-(1-Chloroethyl)-5-methylpyridine
2-Chloro-5-methylpyridine
CAS
106737-85-3
18368-64-4
Structure
Pyridine ring with -CH(Cl)CH₃ at C2
Pyridine ring with -Cl directly on C2
Reactivity
High (Alkylating agent)
Low (Aryl halide)
Price Tier
High (Specialty Building Block)
Low (Commodity Chemical)
Part 1: Supply Chain Landscape & Pricing
Supplier Ecosystem
This compound is not a bulk commodity; it is a "Make-to-Order" or "Catalog Specialty" item. Tier 1 suppliers typically hold small stocks (grams) and synthesize bulk quantities (kilograms) upon request.
Primary Catalog Suppliers:
BLD Pharm: Confirmed listing.[1] Often ships with cold-chain protocols.
Apollo Scientific: Major UK-based supplier for fluorinated/chlorinated pyridines.
Enamine / ChemSpace: Likely sources for building blocks used in early-stage discovery.
Price Analysis (Estimated Q1 2026)
Pricing is highly volatile due to the compound's instability. Suppliers charge a premium for "fresh" batches re-assayed before shipment.
Quantity
Estimated Price Range (USD)
Lead Time
Notes
1 g
$85 - $150
1-2 Weeks
Research Grade (>95%)
5 g
$250 - $400
2-3 Weeks
Often requires fresh synthesis
25 g
$900 - $1,400
4-6 Weeks
Bulk inquiry required
100 g+
Request Quote
8+ Weeks
Custom manufacturing campaign
Procurement Strategy: Do not stockpile this reagent. Order only what is needed for immediate campaigns (2-4 weeks). The degradation rate (dehydrohalogenation) can exceed 5% per month if stored improperly.
Part 2: Technical Profile & Synthesis Logic
Synthetic Pathway & Impurity Profile
Understanding the synthesis is crucial for anticipating impurities in the Certificate of Analysis (CoA). The standard route involves the chlorination of the corresponding alcohol.
Figure 1: Synthesis and degradation pathways. The presence of Impurity A (Vinyl) indicates thermal stress, while Impurity B (Alcohol) indicates moisture exposure.
Reactivity & Handling
The 1-chloroethyl group is a "benzylic-like" halide. The electron-deficient pyridine ring makes the C-Cl bond slightly more stable than a standard benzyl chloride, but it remains susceptible to:
Elimination: In the presence of weak bases (even bicarbonate), it eliminates HCl to form 2-vinyl-5-methylpyridine .
Hydrolysis: Exposure to ambient humidity reverts it to the alcohol.
Handling Protocol:
Storage: -20°C under Argon/Nitrogen.
Solvents: Use anhydrous DCM or Toluene. Avoid alcohols (methanol/ethanol) which can cause solvolysis (ether formation).
Weighing: Rapid weighing in a fume hood; do not leave open vessels.
Part 3: Quality Assurance & Validation
Analytical Methodology
Standard reverse-phase HPLC can be deceptive due to on-column hydrolysis.
Recommended QC Protocol:
1H-NMR (CDCl3): The definitive test.
Diagnostic Signal: Look for the quartet of the methine proton (-CH (Cl)-CH3) around 5.0–5.2 ppm.
Impurity Check: Vinyl protons (multiplets at 5.5–6.5 ppm) indicate elimination.
HPLC (Non-Aqueous):
Use Normal Phase (Hexane/EtOAc) or very rapid Reverse Phase with high pH buffers (to suppress acid-catalyzed hydrolysis), though Normal Phase is safer.
TLC:
Stationary Phase: Silica Gel.
Mobile Phase: 10-20% EtOAc in Hexane.
Note: The spot may streak if the silica is acidic. Pre-treat plate with 1% Triethylamine.
Specification Template for Suppliers
When requesting quotes, copy/paste these requirements to ensure quality:
Synthesis of 2-(1-Chloroethyl)-5-methylpyridine from 2-ethyl-5-methylpyridine
Application Note & Protocol Topic: Selective Synthesis of 2-(1-Chloroethyl)-5-methylpyridine via Radical-Initiated Chlorination of 2-Ethyl-5-methylpyridine Abstract This document provides a comprehensive technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Selective Synthesis of 2-(1-Chloroethyl)-5-methylpyridine via Radical-Initiated Chlorination of 2-Ethyl-5-methylpyridine
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(1-chloroethyl)-5-methylpyridine, a valuable heterocyclic intermediate for pharmaceutical and agrochemical development. The protocol details a selective and efficient method for the benzylic chlorination of 2-ethyl-5-methylpyridine using N-Chlorosuccinimide (NCS) as the chlorinating agent. We delve into the underlying free-radical mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for purification and rigorous characterization of the target compound. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-rationalized approach to the synthesis of this and structurally related chlorinated pyridine derivatives.
Introduction and Strategic Rationale
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The targeted introduction of functional groups onto the pyridine scaffold is crucial for modulating the biological activity and physical properties of resulting molecules. Specifically, the 2-(1-chloroethyl) side-chain serves as a versatile synthetic handle, enabling subsequent nucleophilic substitution reactions to build molecular complexity.
The primary challenge in converting 2-ethyl-5-methylpyridine to 2-(1-chloroethyl)-5-methylpyridine lies in achieving regioselectivity. The molecule presents multiple potential sites for chlorination, including the benzylic protons of the ethyl group, the methyl group protons, and the aromatic pyridine ring itself. Direct chlorination with reagents like chlorine gas often leads to a mixture of products, including polychlorinated species, which complicates purification and reduces yield.[1]
This protocol leverages the unique reactivity of N-Chlorosuccinimide (NCS) in the presence of a radical initiator to selectively target the benzylic C-H bonds of the ethyl group. This position is preferentially attacked due to the resonance stabilization of the resulting benzylic radical intermediate by the adjacent pyridine ring. NCS is an ideal reagent for this purpose; it is a stable, crystalline solid that is safer and easier to handle than gaseous chlorine and serves as an excellent source of chlorine radicals under appropriate initiation conditions.[2][3]
Mechanistic Insight: Free-Radical Halogenation
The chlorination of the benzylic position of 2-ethyl-5-methylpyridine with NCS proceeds via a classic free-radical chain reaction mechanism.[2] The process can be broken down into three distinct stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photolysis. The resulting radicals abstract a hydrogen atom from a trace amount of available H-Cl or the substrate itself, but more critically, they can react with NCS to generate the key chlorine radical (Cl•).
Propagation: This is a self-sustaining cycle where a chlorine radical abstracts a benzylic hydrogen from the ethyl group of 2-ethyl-5-methylpyridine. This is the rate-determining and selectivity-conferring step, as the benzylic C-H bond is weaker than the others, and the resulting radical is resonance-stabilized. This benzylic radical then reacts with a molecule of NCS to yield the desired product, 2-(1-chloroethyl)-5-methylpyridine, and a succinimidyl radical. The succinimidyl radical can then abstract a chlorine from another NCS molecule to regenerate the chlorine radical, thus continuing the chain.
Termination: The reaction concludes when two radical species combine to form a stable, non-radical product.
Caption: Free-radical chain mechanism for the chlorination of 2-ethyl-5-methylpyridine.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale of approximately 5-10 grams. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
Reagents & Materials
Equipment
2-Ethyl-5-methylpyridine (>98%)
Three-neck round-bottom flask (250 mL)
N-Chlorosuccinimide (NCS, >98%)
Reflux condenser with gas inlet/outlet
Azobisisobutyronitrile (AIBN)
Magnetic stirrer and stir bar
Carbon tetrachloride (CCl₄), anhydrous
Heating mantle with temperature controller
Sodium thiosulfate (Na₂S₂O₃), 10% aq. solution
Inert gas line (Nitrogen or Argon)
Saturated sodium bicarbonate (NaHCO₃) solution
Buchner funnel and filter paper
Brine (saturated NaCl solution)
Separatory funnel (500 mL)
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Deuterated chloroform (CDCl₃) for NMR
NMR Spectrometer (≥400 MHz)
TLC plates (silica gel 60 F₂₅₄)
GC-MS system
Safety Precaution: Carbon tetrachloride is a known carcinogen and ozone-depleting substance. Chlorobenzene can be used as an alternative solvent. AIBN is a flammable solid and can decompose violently upon heating; handle with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
3.2. Reaction Setup and Procedure
Apparatus Assembly: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.
Reagent Charging: To the flask, add 2-ethyl-5-methylpyridine (e.g., 6.05 g, 50 mmol). Dissolve it in 100 mL of anhydrous carbon tetrachloride.
Addition of NCS and Initiator: Add N-Chlorosuccinimide (7.35 g, 55 mmol, 1.1 eq). The slight excess of NCS ensures complete conversion of the starting material.[4] Finally, add the radical initiator, AIBN (0.41 g, 2.5 mmol, 0.05 eq).
Reaction Execution: With vigorous stirring, heat the mixture to reflux (approx. 77°C for CCl₄). The reaction progress can be monitored by TLC or GC analysis of aliquots taken periodically. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
Reaction Work-up:
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.
Filter the mixture through a Buchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).
Combine the filtrates and transfer to a separatory funnel.
Wash the organic layer sequentially with 10% sodium thiosulfate solution (50 mL) to remove any unreacted NCS, saturated sodium bicarbonate solution (50 mL), and finally, brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
3.3. Purification
The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure 2-(1-chloroethyl)-5-methylpyridine.
Expected Boiling Point: Boiling points of similar compounds suggest a range of 90-110°C at reduced pressure (e.g., 10-20 mmHg).
Alternative: If distillation is not feasible, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Product Characterization
Rigorous analytical techniques are essential to confirm the structure and purity of the synthesized 2-(1-chloroethyl)-5-methylpyridine.
Technique
Expected Results and Interpretation
¹H NMR
Solvent: CDCl₃. The spectrum should show distinct signals: a doublet for the pyridine proton adjacent to the chloroethyl group (~8.3 ppm), two other aromatic protons, a quartet for the benzylic proton (-CHCl-) at ~5.1 ppm, a singlet for the methyl group on the ring (~2.3 ppm), and a doublet for the methyl group of the chloroethyl side chain (~1.8 ppm).
¹³C NMR
Solvent: CDCl₃. Expect signals for five distinct aromatic carbons, one benzylic carbon (-CHCl-) at ~55-60 ppm, and two methyl carbons.
Mass Spec. (GC-MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 155 and a characteristic M+2 peak at m/z = 157 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[5]
Purity (GC)
A single major peak in the gas chromatogram indicates high purity of the distilled product.
Process Workflow Diagram
Caption: Overall workflow for the synthesis and analysis of the target compound.
References
N-Chlorosuccinimide - Wikipedia . Wikipedia.
EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents . Google Patents.
Preparation of 2-chloro-5-methylpyridine - Patent 0121320 .
US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents . Google Patents.
CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents . Google Patents.
Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 B1 .
N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions - Benchchem . Benchchem.
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Scilit . Scilit.
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide . Semantic Scholar.
[Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed . PubMed.
Nucleophilic substitution reactions of 2-(1-Chloroethyl)-5-methylpyridine
Application Note: Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)-5-methylpyridine Abstract This technical guide outlines the reactivity profile, handling protocols, and optimized reaction conditions for 2-(1-Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)-5-methylpyridine
Abstract
This technical guide outlines the reactivity profile, handling protocols, and optimized reaction conditions for 2-(1-Chloroethyl)-5-methylpyridine , a highly reactive "picolyl-like" electrophile used in the synthesis of pharmaceutical intermediates (e.g., antihistamines, ligands). Unlike simple alkyl halides, this compound exhibits a complex competition between nucleophilic substitution (
), -elimination (E2), and intermolecular self-quaternization. This note provides a validated protocol to maximize substitution yields while suppressing the formation of the styrenyl side-product (2-vinyl-5-methylpyridine) and polymeric tars.
Introduction: The Reactivity Paradox
2-(1-Chloroethyl)-5-methylpyridine presents a unique challenge in organic synthesis due to the convergence of three structural factors:
The Pyridine Ring (Electronic Activation): The nitrogen atom renders the C2-position electron-deficient. Through inductive effects and resonance (if protonated), the adjacent benzylic carbon becomes highly electrophilic, accelerating nucleophilic attack.
The Secondary Carbon (Steric/Mechanistic Ambiguity): Unlike primary picolyl chlorides, the secondary chloride at the 1-ethyl position significantly increases the barrier to
attack while stabilizing the transition state for ionization () and elimination.
The Acidic
-Proton: The proton on the methyl group of the ethyl chain is hyper-acidic due to the electron-withdrawing pyridine ring, making the compound prone to E2 elimination to form 2-vinyl-5-methylpyridine .
Critical Stability Warning:
The free base of 2-(1-Chloroethyl)-5-methylpyridine is unstable at room temperature. It undergoes intermolecular self-quaternization (the pyridine nitrogen of one molecule attacks the alkyl chloride of another), leading to the formation of dark, insoluble polypyridinium tars. Always store and handle this compound as its hydrochloride salt.
Mechanistic Pathways & Control Strategy
To achieve high yields of the substitution product, the reaction conditions must be tuned to favor Pathway A (
) over Pathways B (Elimination) and C (Polymerization).
Figure 1: Mechanistic divergence. Pathway A is favored by soft nucleophiles and non-polar solvents. Pathway B is driven by heat and strong bases. Pathway C occurs if the free base is left neat.
Experimental Protocols
Protocol A: Synthesis of Secondary/Tertiary Amines (Amination)
Application: Synthesis of ligands or amine-based pharmacophores.
Rationale: Amines can act as both nucleophiles and bases. To prevent elimination, we use a "swamping" stoichiometry (excess amine) or a non-nucleophilic auxiliary base (
(3.0 equiv) - Optional if amine is valuable; otherwise use excess amine.
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under
, suspend 2-(1-Chloroethyl)-5-methylpyridine HCl salt (10 mmol) in dry Acetonitrile (50 mL).
Note: Do not free-base the starting material beforehand.
Cooling: Cool the suspension to 0°C using an ice bath.
Addition: Add the amine (25 mmol) dropwise over 10 minutes.
Observation: The suspension may clear as the HCl is scavenged, then reprecipitate amine-HCl salts.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Monitor by TLC or LCMS.
Critical:Do not heat. Heating above 40°C triggers rapid elimination to the vinylpyridine.
Quench: Once starting material is consumed (<4 hours), pour the mixture into saturated
(50 mL).
Extraction: Extract with Dichloromethane (
mL).
Purification: Dry organic layers over
, filter, and concentrate in vacuo at <30°C .
Warning: Do not use high vacuum with heat; the product may be volatile or unstable.
Protocol B: Etherification/Thioetherification
Application: Synthesis of ethers or thioethers.[1][2][3][4][5][6][7][8][9]
Rationale: Alkoxides are strong bases and will exclusively cause elimination (E2). Thiols are softer and better nucleophiles. For oxygen nucleophiles, use Phase Transfer Catalysis (PTC) to minimize basicity in the organic phase.
Stir at 0°C. The reaction is usually complete in <2 hours due to the high nucleophilicity of the thiol and the activation of the benzylic position.
Handling & Stability Guide
The stability of the starting material is the single most common failure point in these reactions.
State
Stability
Storage Condition
HCl Salt
High
Desiccator, RT or 4°C. Hygroscopic.
Free Base
Very Low
Do not store. Generate in situ.
In Solution
Moderate
Stable in DCM/EtOAc for hours at 0°C.
Workup Workflow for Maximum Purity:
DOT Diagram 2: Purification Logic
Figure 2: Acid-base workup strategy to remove neutral side products (like vinylpyridine polymers) and isolate the basic pyridine product.
Troubleshooting & Optimization
Problem: High levels of 2-vinyl-5-methylpyridine observed.
Cause: Reaction temperature too high or base too strong.
Solution: Switch to a weaker base (
instead of ) or lower temperature (-10°C). Ensure the amine is added slowly.
Problem: Low yield; black tar in flask.
Cause: Self-quaternization.
Solution: Dilute the reaction. High concentration favors intermolecular polymerization. Maintain concentration <0.2 M.
Problem: Racemization of chiral starting material.
Insight: The secondary benzylic position is prone to
character. Even under conditions, some racemization is expected due to the stability of the intermediate carbocation/ion-pair.
Fix: If chiral purity is essential, avoid the chloride route. Synthesize the amine via reductive amination of 2-acetyl-5-methylpyridine with the corresponding chiral amine.
References
Synthesis of Chloromethylpyridines: Ash, M. L., & Pews, R. G. (1981).[10] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry.
Elimination Mechanisms: Ruzziconi, R., et al. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis.
Safety & Vesicant Properties: Santa Cruz Biotechnology. Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
Imine Reduction Route (Alternative): Gangadasu, B., et al. (2002). A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines. Heterocyclic Communications.
General Reactivity of Picolyl Chlorides: BenchChem. Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
Using 2-(1-Chloroethyl)-5-methylpyridine as a pharmaceutical building block
Application Note: Strategic Utilization of 2-(1-Chloroethyl)-5-methylpyridine in Medicinal Chemistry Part 1: Introduction & Strategic Context 2-(1-Chloroethyl)-5-methylpyridine (CAS: 106737-85-3) is a specialized heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-(1-Chloroethyl)-5-methylpyridine in Medicinal Chemistry
Part 1: Introduction & Strategic Context
2-(1-Chloroethyl)-5-methylpyridine (CAS: 106737-85-3) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly for introducing a chiral or branched pyridine moiety.
While frequently confused with its structural isomers—such as the pesticide intermediate 2-chloro-5-methylpyridine or the Rupatadine precursor 3-(chloromethyl)-5-methylpyridine—this specific molecule offers a unique topological profile. The 1-chloroethyl group at the 2-position provides a secondary electrophilic site, allowing for the introduction of a methyl-branched linker. This branching can significantly alter the metabolic stability (blocking benzylic oxidation), solubility, and receptor binding affinity of the final drug candidate compared to linear methylene linkers.
Primary Applications:
Lead Optimization: Generating analogs of antihistamines (e.g., Desloratadine derivatives) to explore Structure-Activity Relationships (SAR).
Chiral Synthesis: When synthesized from an enantiopure alcohol, it serves as a chiral pool reagent for stereoselective N-alkylation or O-alkylation.
Bioisostere Development: Replacement of benzyl or phenethyl groups with the more polar, basic pyridyl-ethyl moiety.
Part 2: Chemical Profile & Safety (Crucial)
Warning: This compound is an alkylating agent . It shares structural similarities with nitrogen mustards and benzylic halides. It must be treated as a potential vesicant and lachrymator.
Property
Specification
CAS Number
106737-85-3
IUPAC Name
2-(1-Chloroethyl)-5-methylpyridine
Molecular Weight
155.62 g/mol
Physical State
Colorless to pale yellow oil (low melting solid)
Solubility
Soluble in DCM, EtOAc, THF, Toluene; Reacts with Water/Alcohols
Stability
Hydrolytically Unstable. Decomposes to the alcohol in moist air.[1] Thermally unstable (elimination to vinyl pyridine). Store at -20°C under Argon.
Part 3: Mechanistic Insight
The reactivity of 2-(1-Chloroethyl)-5-methylpyridine is governed by the "benzylic-like" resonance stabilization provided by the pyridine ring. However, unlike primary halides, the secondary nature of the ethyl group introduces a critical competition between Substitution (SN2) and Elimination (E2).
SN2 Pathway (Desired): Favored by polar aprotic solvents (DMF, CH₃CN), moderate bases (K₂CO₃), and nucleophiles with high "softness" (amines, thiols).
E2 Pathway (Undesired): Favored by strong, bulky bases (t-BuOK), high temperatures (>80°C), and protic solvents. This leads to the formation of 2-vinyl-5-methylpyridine , an irreversible byproduct.
SN1 Risk: In the presence of Lewis acids or protic solvents, the chloride can ionize to form a resonance-stabilized carbocation, leading to racemization if the starting material was chiral.
Figure 1: Mechanistic competition between productive alkylation and elimination side-reactions.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Building Block
Rationale: Due to its instability, it is often best generated fresh from the stable precursor, 2-acetyl-5-methylpyridine.
Dissolve 2-acetyl-5-methylpyridine (10.0 mmol) in anhydrous Methanol (20 mL) at 0°C.
Add NaBH₄ (12.0 mmol) portion-wise over 15 minutes. Caution: H₂ gas evolution.
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
Quench: Add saturated NH₄Cl solution. Extract with DCM. Dry organic layer (Na₂SO₄) and concentrate to yield 1-(5-methylpyridin-2-yl)ethanol.
Chlorination (Alcohol to Chloride):
Dissolve the intermediate alcohol (from step 1) in anhydrous DCM (30 mL).
Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise.
Optional: Add a catalytic amount of DMF (1 drop) to accelerate the Vilsmeier-Haack type mechanism.
Stir at RT for 2–4 hours. Monitor by TLC (the chloride runs significantly faster than the alcohol).
Workup (Critical): Evaporate volatiles under reduced pressure without heating above 30°C .
Neutralization: Rapidly partition the residue between cold DCM and cold saturated NaHCO₃. Dry quickly over MgSO₄ and concentrate.
Storage: Use immediately or store as a solution in DCM at -20°C.
Protocol B: N-Alkylation of a Pharmacophore (e.g., Desloratadine Analog)
Rationale: This protocol uses "Finkelstein conditions" (KI catalyst) to convert the secondary chloride to a more reactive iodide in situ, allowing for milder temperatures that prevent elimination.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
Detection: UV 254 nm (Pyridine absorption).
Expectation: The chloride is relatively non-polar. The hydrolysis product (alcohol) will elute significantly earlier (more polar).
References
Chemical Identity & Properties: PubChem. 2-(1-Chloroethyl)-5-methylpyridine (CID 72942967).[1] National Library of Medicine. Link
Synthesis of Pyridine Chlorides: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
Rupatadine Analog Chemistry (Contextual): Process for the synthesis of Rupatadine. (Patent EP0577957). Describes the analogous 3-methyl coupling, establishing the baseline for pyridine alkylations. Link
Finkelstein Reaction in Medicinal Chemistry: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Storage stability of 2-(1-Chloroethyl)-5-methylpyridine at -20°C
The following technical guide is structured as a dedicated support resource from the Chemical Stability & Handling Division . It addresses the specific storage and stability challenges of 2-(1-Chloroethyl)-5-methylpyridi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dedicated support resource from the Chemical Stability & Handling Division . It addresses the specific storage and stability challenges of 2-(1-Chloroethyl)-5-methylpyridine , a reactive intermediate often used in the synthesis of antihistamines (e.g., Rupatadine) and other pyridine-based pharmacophores.[1]
Current Status: Critical Storage Protocol Active (-20°C)
Executive Summary: The "Why" Behind the Protocol
User Query: Why is storage at -20°C mandatory for this compound, and what happens if the cold chain is broken?
Scientist’s Analysis:
2-(1-Chloroethyl)-5-methylpyridine is not merely a "chemical"; it is a secondary picolyl chloride .[1] Structurally, the chlorine atom is on a carbon adjacent to the pyridine ring (a "benzylic-like" position).[1] This creates a "perfect storm" of reactivity:
Electrophilicity: The alkyl chloride is highly susceptible to nucleophilic attack.
Nucleophilicity: The nitrogen atom on the pyridine ring of a neighboring molecule is a good nucleophile.
Result: The compound destroys itself via intermolecular self-alkylation (quaternization), forming ionic dimers and polymers.[1]
Storage at -20°C is kinetically essential to arrest this bimolecular reaction.[1] At room temperature, the free base will spontaneously degrade into a dark, viscous tar (pyridinium salts) within days to weeks.
Degradation Pathways & Visual Mechanism
To understand the troubleshooting steps, you must visualize the invisible chemistry occurring in your vial.
Figure 1: Primary degradation pathways. The bold black path (Self-Alkylation) is the dominant failure mode at room temperature.[1]
Critical Storage Protocols
Strict adherence to these steps is required to maintain purity >95%.
A. The "Golden Rule" of Form
Free Base (Liquid/Oil): Extremely unstable. MUST be stored at -20°C (or -80°C for long term).[1] Shelf life is often <3 months if not strictly controlled.[1]
Hydrochloride Salt (Solid): Significantly more stable. The protonation of the pyridine nitrogen shuts down the nucleophilic attack pathway (preventing self-alkylation).[1] If you have the option, always convert the free base to the HCl salt for long-term banking.[1]
Protects from light-induced radical degradation.[1]
Seal
Parafilm + Desiccant
Secondary barrier against condensation during thaw cycles.
Troubleshooting & FAQs
Q1: My sample has turned from a clear yellow oil to a dark, viscous sludge. Can I save it?
Diagnosis:Self-Alkylation (Polymerization). The dark color indicates the formation of conjugated pyridinium salts.[1]
Solution: Likely unrecoverable. You can attempt to dissolve the mixture in a non-polar solvent (e.g., Hexanes or Et2O). The "sludge" (polymer) is ionic and will likely precipitate or stick to the flask, while intact free base might remain in solution. However, purity is compromised. Discard and re-synthesize.
Q2: I see a new peak at ~1.5 min (RP-HPLC) or a triplet at ~1.4 ppm (1H NMR). What is it?
Diagnosis:Hydrolysis. The chlorine atom has been replaced by a hydroxyl group, forming 1-(5-methylpyridin-2-yl)ethanol .[1]
Cause: Moisture ingress. This often happens if the vial is opened while still cold, causing condensation to form inside.
Prevention: Always allow the vial to warm to room temperature inside a desiccator before opening.
Q3: Can I store the free base in solution?
Guidance:Yes, but choose wisely.
Avoid: Nucleophilic solvents (MeOH, EtOH) or chlorinated solvents that might contain trace acid/stabilizers.
Recommended: Store as a dilute solution in anhydrous Toluene or Hexane at -20°C. Dilution reduces the collision frequency between molecules, significantly slowing down self-alkylation.[1]
Q4: Is this compound widely available commercially?
Insight: It is often "made-to-order" or sold with short lead times because vendors cannot stock the free base for long periods.[1] If you buy it, request a fresh CoA (Certificate of Analysis) dated within the last 30 days.
Validated Analytical Check (Self-Validation)
Before using the reagent in a critical step, run this quick check:
1H NMR Protocol (CDCl3):
Look for the Methine Proton: The proton on the carbon bearing the chlorine (–CH(Cl)–) should appear as a quartet around 5.0–5.2 ppm .
Check for Vinyl: If you see doublets around 5.5–6.5 ppm , elimination has occurred (2-vinyl-5-methylpyridine).[1]
Check for Alcohol: A shift of the methine quartet upfield to ~4.8 ppm suggests hydrolysis.
References
Picolyl Chloride Instability: ChemicalBook. "4-Picolyl chloride hydrochloride Stability."[1] Monochlorinated alkyl pyridines are generally unstable and discolor rapidly on standing owing to self-quaternization.[1][2]
Degradation Pathways: BenchChem. "Technical Support Center: Pyridine Alkylation Reactions." Discusses overalkylation and reactivity of pyridine alkyl halides.
Related Compound Handling: Santa Cruz Biotechnology. "2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet."[1] Highlights the necessity of cold storage and moisture protection for picolyl chloride derivatives.
Synthesis Context: PubChem. "2-(1-Chloroethyl)-5-methylpyridine Compound Summary." Confirms structure and chemical identifiers (CAS 106737-85-3).[1]
Technical Support Center: Purification of 2-(1-Chloroethyl)-5-methylpyridine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(1-Chloroethyl)-5-methylpyridine, specifically focusing on th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(1-Chloroethyl)-5-methylpyridine, specifically focusing on the removal of persistent vinyl impurities.
Understanding the Challenge: The Origin of Vinyl Impurities
The primary vinyl impurity encountered during the synthesis and handling of 2-(1-Chloroethyl)-5-methylpyridine[1] is 5-ethenyl-2-methylpyridine (also known as 2-methyl-5-vinylpyridine)[2][3]. Its formation is primarily due to the dehydrochlorination of the parent compound.
Mechanism of Formation: Dehydrochlorination
The 2-(1-Chloroethyl)-5-methylpyridine molecule contains a secondary alkyl chloride. This group is susceptible to elimination reactions, particularly when subjected to heat or basic conditions. The process involves the removal of a hydrogen atom from the adjacent methyl group and the chlorine atom, resulting in the formation of a stable, conjugated double bond and a molecule of hydrogen chloride (HCl).
This transformation is a common issue during thermal processes like distillation, where elevated temperatures can accelerate the degradation of the desired product into the vinyl impurity. The presence of any basic residue from preceding synthesis steps can also catalyze this unwanted reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary vinyl impurity I should be concerned about?
The most common vinyl impurity is 5-ethenyl-2-methylpyridine (CAS 140-76-1)[2][3]. It is formed by the loss of HCl from the 2-(1-Chloroethyl)-5-methylpyridine molecule.
Q2: Why is the removal of this vinyl impurity so critical?
Vinylpyridines are reactive monomers and can participate in unwanted polymerization reactions. In the context of drug development, such reactive impurities can lead to the formation of adducts with active pharmaceutical ingredients (APIs), affecting stability, efficacy, and safety. Regulatory bodies require stringent control of such process-related impurities.
Q3: What analytical methods are best for detecting and quantifying vinyl impurities?
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and sensitive method for baseline separation and quantification of both the parent compound and the vinyl impurity.[4] High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column like a C18, can also be optimized for this separation.[5][6] For structural confirmation, GC-Mass Spectrometry (GC-MS) is invaluable.
Q4: Can I use a simple distillation to remove the vinyl impurity?
Simple distillation is often insufficient and can even be counterproductive. The boiling points of 2-(1-Chloroethyl)-5-methylpyridine and 5-ethenyl-2-methylpyridine can be close, making separation difficult. Furthermore, the heat required for distillation can cause more of the desired product to decompose into the vinyl impurity. If distillation is attempted, it must be done under high vacuum and with precise temperature control.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification process in a practical question-and-answer format.
Problem 1: My GC analysis shows a significant peak for the vinyl impurity (>5%) after synthesis. What is my first step?
Likely Cause: The impurity may have formed during the synthesis workup, especially if high temperatures or basic conditions were involved.
Recommended Action: Acid Wash & Extraction. Before attempting any thermal purification, perform an acid-base extraction.
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen on both your product and the impurity will be protonated, forming water-soluble pyridinium salts that move to the aqueous layer.
Separate the aqueous layer. Cool it in an ice bath and carefully basify with a cold base solution (e.g., 6M NaOH) to a pH >10. This regenerates the free pyridine compounds.
Back-extract the purified compounds into a fresh organic solvent.
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure.
Causality: This acid-base extraction is highly effective for removing non-basic impurities. While it won't separate the desired product from the vinyl impurity, it provides a cleaner starting material for subsequent, more selective purification steps.
Problem 2: I tried vacuum distillation, but my product purity did not improve, and I lost a significant amount of material.
Likely Cause: Thermal decomposition (dehydrochlorination) is occurring in the distillation flask. The boiling points are likely too close for effective separation without a high-efficiency column.
Recommended Action: Fractional Vacuum Distillation. A simple distillation setup lacks the necessary efficiency.
Principle: Fractional distillation utilizes a fractionating column (e.g., a Vigreux or packed column) placed between the distillation flask and the condenser.[7][8] This column provides a large surface area with a temperature gradient (hotter at the bottom, cooler at the top), allowing for many successive condensation and vaporization cycles.[8] Each cycle enriches the vapor with the more volatile component (the component with the lower boiling point).
Key Parameters: High vacuum is essential to lower the boiling points and minimize thermal stress. A well-insulated column is crucial to maintain the temperature gradient. Collect small fractions and analyze each by GC to determine the purity profile.
Data-Driven Decision: The table below highlights the importance of vacuum in this process.
Compound
Boiling Point (Atmospheric)
Boiling Point (Under Vacuum)
Notes
2-(1-Chloroethyl)-5-methylpyridine
Estimated >200 °C (with decomposition)
Lowered significantly under vacuum
High temperatures cause rapid decomposition.
5-ethenyl-2-methylpyridine
~187 °C
Lowered significantly under vacuum
More thermally stable than the chloro-analogue.
Problem 3: My material is highly sensitive to heat, and even fractional distillation is causing degradation. What are my non-thermal options?
Likely Cause: The chloroethyl group is particularly labile in your specific compound.
Recommended Action: Crystallization or Co-crystallization. This method exploits differences in solubility between the desired compound and the impurity.
Principle: A suitable solvent is one in which the desired product has high solubility at an elevated temperature but low solubility at a reduced temperature, while the impurity remains soluble at the lower temperature.
Protocol: See the detailed protocol in Section 4.
Insight: Finding the right solvent system is key and may require screening several options (e.g., hexanes, heptane, isopropanol, or mixtures thereof). Co-crystallization, where a specific "co-former" molecule is added to induce crystallization, can also be a powerful, highly selective technique.[9]
Setup: Assemble a fractional distillation apparatus using a short-path distillation head and a Vigreux or packed fractionating column (minimum 20 cm). Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a two-necked flask for distillation, with one neck for a thermometer/sensor to measure vapor temperature and the other for the column.
Vacuum: Connect the apparatus to a high-vacuum pump capable of achieving <1 mmHg, with a cold trap in between.
Heating: Use a heating mantle with a magnetic stirrer and add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Execution:
Slowly heat the crude material while pulling a vacuum.
Observe the vapor temperature. A stable, lower-temperature plateau indicates the distillation of more volatile impurities. Collect this as the "forerun" fraction.
As the vapor temperature rises and stabilizes again, begin collecting the main product fractions in separate receiving flasks.
It is critical to stop the distillation before all the material is gone to avoid concentrating and potentially charring non-volatile residues.
Analysis: Analyze each fraction by GC or HPLC to determine its purity and pool the fractions that meet the required specification.
Protocol 2: Purification via Crystallization
Solvent Screening: In small vials, test the solubility of your impure oil in various solvents (e.g., hexane, heptane, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good candidate solvent will fully dissolve the material when hot but show poor solubility when cold.
Dissolution: In a flask, dissolve the impure 2-(1-Chloroethyl)-5-methylpyridine in the minimum amount of the chosen hot solvent.
Cooling: Slowly cool the solution to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator. Allow several hours for complete crystallization.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying 2-(1-Chloroethyl)-5-methylpyridine based on the initial impurity profile.
Caption: Decision workflow for purification strategy.
References
Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
SIELC Technologies. (2018, February 16). Separation of 2-Methyl-5-vinylpyridine on Newcrom R1 HPLC column.
Benchchem. (2025, December). Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
PubChem. (n.d.). 2-Methyl-5-vinylpyridine.
ResearchGate. (2025, August 7). Structure and reactivity of pyridine crystal under pressure.
chemeurope.com. (n.d.). Fractional distillation.
OSHA. (n.d.). Pyridine.
PubMed Central (PMC). (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
Wikipedia. (n.d.). Fractional distillation.
Dissertation. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives.
BIOMED CHROMATOGR. (2023, May). Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene.
ChemBAM. (n.d.). Purification by fractional distillation.
ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
PubMed. (2006, November 15). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography].
Royal Society of Chemistry. (n.d.). Fractional distillation.
ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Non-ideal Mixtures (Azeotropes).
Google Patents. (n.d.). US3244755A - Purification of vinyl chloride.
Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Technical Comparison Guide: 1H NMR Analysis of 2-(1-Chloroethyl)-5-methylpyridine
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(1-Chloroethyl)-5-methylpyridine , a critical intermediate in the synthesis of antihistamines like Rupatadine. This document is stru...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(1-Chloroethyl)-5-methylpyridine , a critical intermediate in the synthesis of antihistamines like Rupatadine.
This document is structured to serve as a comparative analytical tool , distinguishing the target compound from its synthetic precursor (alcohol) and common elimination byproducts (vinyl).
Executive Summary & Compound Profile
2-(1-Chloroethyl)-5-methylpyridine is a pyridine derivative characterized by a chiral chloroethyl side chain at the C2 position and a methyl group at the C5 position.[1][2] In drug development, it serves as a key electrophile.
CAS No: 106737-85-3 (Related: 18368-64-4 for 2-chloro-5-methylpyridine ring analog)
Molecular Formula:
Key Analytical Challenge: Distinguishing the chloro-substitution from the hydroxy-precursor and the vinyl-elimination impurity.
Structural Visualization
The molecule contains three distinct spin systems useful for NMR analysis:
Aromatic Pyridine Ring: 3 protons (ABX or AMX system depending on field strength).
Aliphatic Side Chain: 1 methyl group (doublet) and 1 ring-methyl (singlet).
Comparative Spectral Analysis
The "performance" of an NMR assay is defined by its ability to resolve the product from impurities. The following data compares the Target (Chloro) against its Precursor (Hydroxy) and Elimination Byproduct (Vinyl).
A. Target vs. Precursor (Conversion Monitoring)
The most critical process control is monitoring the chlorination of 2-(1-hydroxyethyl)-5-methylpyridine .
Proton Assignment
Target: Chloro-Derivative ( ppm, )
Precursor: Hydroxy-Derivative ( ppm, )
Diagnostic Shift ()
-CH(X)-CH3 (Methine)
5.15 – 5.25 (q)
4.85 – 4.95 (q)
+0.3 ppm (Downfield)
-CH(X)-CH3 (Methyl)
1.80 – 1.85 (d)
1.45 – 1.55 (d)
+0.35 ppm (Downfield)
Ar-CH3 (Ring Methyl)
2.35 (s)
2.32 (s)
Negligible
Ar-H6 (Ortho to N)
8.40 – 8.45 (d)
8.35 – 8.40 (d)
Minor
Analytical Insight:
The "Gold Standard" Signal: The doublet of the methyl group in the ethyl side chain is the most reliable indicator of conversion. In the alcohol precursor, this doublet appears upfield (~1.5 ppm). Upon chlorination, the inductive effect of chlorine shifts this doublet downfield to ~1.85 ppm.
Methine Resolution: The methine quartet also shifts downfield, but can sometimes overlap with solvent satellites or water peaks in wet
. The methyl doublet is often cleaner.
B. Target vs. Impurity (Purity Profiling)
A common side reaction during chlorination (especially with
and heating) is the elimination of HCl to form 5-methyl-2-vinylpyridine .
Proton Assignment
Target: Chloro-Derivative
Impurity: Vinyl-Derivative
Detection Strategy
Vinyl Region
Absent
5.40 (d), 6.15 (d), 6.75 (dd)
Critical Check
Methine (-CH-)
5.20 (q)
Absent
Loss of Quartet
Side Chain Methyl
1.85 (d)
Absent
Loss of Doublet
Analytical Insight:
Any signals in the 5.3 – 6.8 ppm region indicate thermal elimination. A pure batch of the chloro-intermediate must be "silent" in this olefinic region.
Detailed Signal Assignment (Target Compound)
The following table provides the specific assignment for 2-(1-Chloroethyl)-5-methylpyridine in
at 400 MHz.
Position
Type
Shift ()
Multiplicity
Coupling (Hz)
Explanation
H-6
Ar-H
8.42
Doublet (d)
Ortho to N, deshielded. Meta-coupling to H-4.
H-4
Ar-H
7.55
dd
Para to N. Couples with H-3 and H-6.
H-3
Ar-H
7.35
Doublet (d)
Meta to N, Ortho to alkyl. Shielded relative to H-6.[3]
-CH(Cl)-
Methine
5.20
Quartet (q)
Deshielded by Cl and Ring.
Ar-CH3
Methyl
2.35
Singlet (s)
-
Attached to aromatic ring (Pos 5).
-CH(Cl)-CH3
Methyl
1.85
Doublet (d)
Couples with Methine.
Experimental Protocol & Methodology
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Step 1: Solvent Selection[5]
Recommended: Chloroform-d (
) with 0.03% TMS.
Reasoning: Excellent solubility for chlorinated pyridines. The residual water peak (1.56 ppm) does not overlap with the critical methyl doublet (1.85 ppm).
Alternative: DMSO-
.
Warning: Residual water in DMSO appears at ~3.33 ppm, which is safe, but the viscosity of DMSO can broaden the coupling of the methine quartet. Use only if the compound is unstable/volatile in
.
Step 2: Sample Preparation
Weigh 10–15 mg of the oil/solid.
Dissolve in 0.6 mL of
.
Filtration (Optional but Recommended): If the sample was prepared using
, residual solid hydrochloride salts may cause line broadening. Filter through a small cotton plug if the solution is cloudy.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 (Sufficient for >95% purity); 64 (Required for <1% impurity detection).
Relaxation Delay (D1): Set to
sec to ensure accurate integration of the aromatic protons vs. methyl protons.
Analytical Workflow (Decision Tree)
The following diagram outlines the logic flow for assessing the quality of the synthesized intermediate.
Figure 1: Analytical Logic Flow for Quality Control of 2-(1-Chloroethyl)-5-methylpyridine.
References
Context: Provides baseline ring proton shifts for the 2-chloro-5-methylpyridine analog.
National Institute of Standards and Technology (NIST). (2023). Pyridine, 2-ethyl-5-methyl- Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved February 25, 2026, from [Link]
Context: Reference for the ethyl-substituted analog to valid
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link]
Context: Standard reference for solvent residual peaks (CDCl3/DMSO) and common impurities.
PubChem. (n.d.).[5] 2-(1-Chloroethyl)-5-methylpyridine Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]
Context: Confirmation of molecular structure and identifiers (CID 72942967).
Context: Methodology for predictive spectroscopic analysis of substituted pyridines.
Technical Comparison: Reactivity & Stability Profiles of 2-Chloromethyl vs. 2-(1-Chloroethyl) Pyridines
Executive Summary This guide provides a technical analysis comparing 2-chloromethylpyridine (2-CMP) and 2-(1-chloroethyl)pyridine (2-1-CEP) . While structurally similar, the addition of a methyl group at the benzylic pos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis comparing 2-chloromethylpyridine (2-CMP) and 2-(1-chloroethyl)pyridine (2-1-CEP) . While structurally similar, the addition of a methyl group at the benzylic position in 2-1-CEP fundamentally alters the reactivity landscape, shifting the dominant failure mode from polymerization (in 2-CMP) to elimination (in 2-1-CEP).
Key Takeaway:
2-CMP is a superior electrophile for
reactions but possesses critical instability as a free base, requiring storage as a hydrochloride salt.
2-1-CEP offers improved shelf-stability but suffers from steric hindrance and a high propensity for elimination to 2-vinylpyridine under basic conditions.
Structural & Electronic Analysis
The distinct behaviors of these two synthons are dictated by the interplay between the electron-deficient pyridine ring and the steric environment of the chloromethyl/ethyl group.
Feature
2-Chloromethylpyridine (2-CMP)
2-(1-Chloroethyl)pyridine (2-1-CEP)
Structure
Primary benzylic-like halide
Secondary benzylic-like halide
Steric Hindrance
Low (Accessible electrophile)
Moderate (Methyl group hinders attack)
Electronic Effect
Inductive destabilization by Pyridine N
Inductive destabilization + Hyperconjugation
Chirality
Achiral
Chiral (Racemic or Enantiopure)
Primary Risk
Self-Quaternization (Polymerization)
Elimination ()
Mechanistic Implications
The pyridine nitrogen is electron-withdrawing (inductive effect,
), which generally destabilizes carbocation formation at the -position. Consequently, pathways are slower than typical benzylic systems.
2-CMP: Lacks steric bulk, making it highly susceptible to
attack.
2-1-CEP: The
-methyl group introduces steric bulk, retarding rates. While secondary halides often favor , the electron-deficient ring makes the carbocation intermediate energetically costly, often forcing the reaction toward elimination () in the presence of bases.
Stability & Handling: The "Self-Destruct" Modes
The most critical operational difference lies in how these molecules degrade.
2-CMP: The Polymerization Trap
2-CMP free base is inherently unstable. The basic nitrogen of one molecule acts as a nucleophile, attacking the electrophilic carbon of another. This intermolecular
reaction cascades into a colored, ionic polymer (often red/brown).
Handling Rule: Always store as 2-CMP·HCl . Generate the free base in situ or immediately prior to use at low temperatures (
C).
2-1-CEP: The Elimination Risk
2-1-CEP is less prone to self-quaternization due to steric hindrance. However, it possesses
-hydrogens. In the presence of a base (even weak bases), it readily undergoes dehydrohalogenation to form 2-vinylpyridine , a Michael acceptor that can polymerize or react non-selectively.
Visualization: Degradation Pathways
The following diagram illustrates the divergent failure modes of the two compounds.
Figure 1: Divergent degradation pathways. 2-CMP fails via self-polymerization, while 2-1-CEP fails via elimination to vinylpyridine.
Nucleophile Activation: Pre-stir the nucleophile with
in Acetonitrile for 30 minutes.
Addition: Add 2-1-CEP dropwise.
Temperature Control: Maintain temperature < 60°C . Higher temperatures exponentially increase the rate of elimination (
) over substitution ().
Monitoring: Monitor by TLC/HPLC for the appearance of 2-vinylpyridine (distinct UV signature).
Decision Matrix
Use the following logic to select the appropriate reagent for your synthetic route:
Scenario
Recommended Reagent
Reason
Primary Amine Alkylation
2-CMP
Fast reaction; 2-1-CEP will likely eliminate due to amine basicity.
Thiol Alkylation
2-CMP or 2-1-CEP
Thiols are excellent nucleophiles and weak bases; 2-1-CEP works well here.
Chiral Synthesis
2-1-CEP
Allows for diastereoselective synthesis (though racemization is a risk via ).
Large Scale Mfg
2-CMP·HCl
Easier to handle as a solid salt than the liquid/oil 2-1-CEP.
References
BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from
Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Specification. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23393, 2-(Chloromethyl)pyridine. Retrieved from
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for benzylic halide reactivity and
/
competition).
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for pyridine ring electronics and reactivity).
Technical Comparison Guide: GC-MS Profiling of 2-(1-Chloroethyl)-5-methylpyridine Impurities
Topic: GC-MS Identification of 2-(1-Chloroethyl)-5-methylpyridine Impurities Content Type: Publish Comparison Guide Executive Summary In the synthesis of antihistamines like Desloratadine and Rupatadine, 2-(1-Chloroethyl...
In the synthesis of antihistamines like Desloratadine and Rupatadine, 2-(1-Chloroethyl)-5-methylpyridine (CEMP) serves as a critical electrophilic intermediate.[1] Its purity directly impacts the yield and safety of the final API.[2] While High-Performance Liquid Chromatography (HPLC) is the standard for routine purity release, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior analytical choice for structural elucidation of process-related impurities, particularly structural isomers and halogenated byproducts.[1]
This guide objectively compares GC-MS against LC-MS and HPLC-UV, providing a validated protocol for identifying impurities such as 2-vinyl-5-methylpyridine (elimination product) and 2-ethyl-5-methylpyridine (starting material).[1]
Impurity Landscape & Chemistry
Understanding the synthesis pathway is prerequisite to effective impurity profiling.[2] CEMP is typically synthesized via radical chlorination of 2-ethyl-5-methylpyridine or chlorination of the corresponding alcohol.[1]
Key Impurities
Impurity Name
Structure Note
Origin
Criticality
2-Ethyl-5-methylpyridine
Starting Material
Incomplete Reaction
High (Competes in next step)
2-Vinyl-5-methylpyridine
Elimination Product
Thermal degradation / Over-heating
High (Polymerization risk)
2-(1-Hydroxyethyl)-5-methylpyridine
Hydrolysis Product
Moisture ingress
Medium (Reduces yield)
2-Chloro-3-methylpyridine
Regioisomer
Isomeric starting material
High (Hard to separate)
Pathway Visualization
The following diagram illustrates the genesis of these impurities, guiding the analyst on what to look for in the chromatogram.
Caption: Figure 1. Synthesis and degradation pathways of 2-(1-Chloroethyl)-5-methylpyridine showing origins of key impurities.
Technical Comparison: GC-MS vs. Alternatives
Why choose GC-MS? The decision rests on the physicochemical properties of CEMP: it is a volatile, semi-polar, halogenated aromatic .[2]
Comparative Analysis Table
Feature
GC-MS (EI)
LC-MS (ESI)
HPLC-UV
Primary Utility
Structural Identification of volatiles & isomers.[1]
Analysis of non-volatile, polar, or thermally labile degradants.[2][3][4]
GC-MS is the Gold Standard for this specific application because:
Volatility: CEMP and its vinyl/ethyl impurities are ideally suited for gas phase analysis.
Stability: Unlike LC, GC allows the use of anhydrous solvents (e.g., Dichloromethane), preventing the in-situ conversion of the chloro-compound to the hydroxy-impurity during the run.
Library Matching: The distinct fragmentation of the chloro-ethyl group vs. the vinyl group allows instant identification of thermal degradation products.[2]
Experimental Protocol (GC-MS)[1][9][10][11][12]
This protocol is designed to minimize thermal degradation in the injector while maximizing resolution of isomers.[2]
A. Sample Preparation (Crucial Step)[2]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous).[1][2] Do NOT use Methanol or Ethanol , as they will react with the chloro-group to form ether impurities.[2]
Concentration: 1 mg/mL for scan mode; 10 µg/mL for impurity profiling.[1][2]
Filtration: 0.2 µm PTFE filter (Avoid Nylon which may degrade).[1][2]
B. Instrumental Parameters
System: Agilent 7890/5977 or equivalent Single Quadrupole.
Column: DB-5ms or Rtx-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]
Why: Low bleed and slight polarity help separate the pyridine ring isomers.[2]
Inlet: Split Mode (10:1).
Temperature:200°C (Note: Keep this lower than the standard 250°C to prevent thermal elimination of HCl to form the vinyl impurity).
) between 2-Ethyl-5-methylpyridine and 2-Vinyl-5-methylpyridine must be > 1.5.[1]
Inertness Check: Inject a standard of pure CEMP. If the "Vinyl" peak area increases over sequential injections, the liner is dirty (active sites causing dehydrohalogenation) and must be changed.[2]
Data Interpretation & Fragmentation[2][11]
Correctly interpreting the mass spectrum is vital for distinguishing the target from its impurities.[2]
Fragmentation Mechanism (EI @ 70eV)
Molecular Ion (M+):
CEMP: Shows characteristic Chlorine isotope cluster (3:1 ratio) at m/z 155 and 157 .[2]
Primary Fragmentation:
Loss of Cl (M-35): Generates a stable ethyl-pyridine carbocation at m/z 120 .[1] This is often the base peak.[2]
Loss of Methyl (M-15): Observed but less dominant.[1][2]
Impurity Fingerprints:
2-Vinyl-5-methylpyridine: M+ at m/z 119 .[1] Absence of isotope pattern (No Cl).
2-Ethyl-5-methylpyridine: M+ at m/z 121 .[1] Fragment at m/z 106 (Loss of methyl).[2]
Analytical Decision Tree
Use this logic flow to identify unknown peaks in your chromatogram.
Caption: Figure 2. MS Spectral Decision Tree for identifying chlorinated vs. non-chlorinated pyridine impurities.
References
ResolveMass Laboratories. (2026). GC-MS vs LC-MS for Impurity Testing: A Comparative Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 72942967: 2-(1-Chloroethyl)-5-methylpyridine.[1][7] Retrieved from [Link]
Shimadzu Application News. (2020). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics and Impurity Research. Retrieved from [Link]
Personal protective equipment for handling 2-(1-Chloroethyl)-5-methylpyridine
CAS No: 106737-85-3 Formula: C₈H₁₀ClN Molecular Weight: 155.62 g/mol Synonyms: 5-Methyl-2-(1-chloroethyl)pyridine; SB55210[1] Part 1: Executive Safety Summary Do not treat this compound as a standard organic solvent. 2-(...
Do not treat this compound as a standard organic solvent.
2-(1-Chloroethyl)-5-methylpyridine is a reactive pyridyl-alkyl halide . Unlike simple aryl chlorides (e.g., chlorobenzene), the chlorine atom on the ethyl side chain is highly labile. This chemical structure classifies it as a potential alkylating agent and a lachrymator .
Immediate Hazard Profile:
Reactivity: Susceptible to rapid hydrolysis upon contact with atmospheric moisture, evolving toxic Hydrogen Chloride (HCl) gas.
Health Risk: Severe skin/eye irritant (potential corrosive).[2] High risk of respiratory distress if mist/vapors are inhaled.
Sensitization: High potential for skin sensitization due to protein alkylation mechanisms.
Part 2: Risk Assessment Strategy (The "Why")
Effective protection requires understanding the mechanism of injury. We do not select PPE based solely on a generic MSDS, but on the compound's reactivity profile.
The Mechanism of Hazard[3]
Alkylation: The 1-chloroethyl group is electrophilic. It can attack nucleophilic sites on biological proteins (skin/eyes), leading to chemical burns that may not be immediately painful but cause deep tissue damage over hours.
Hydrolysis:
.
Result: If this contacts moist mucous membranes (eyes/lungs), it generates hydrochloric acid in situ.
Decision Logic for PPE Selection
Figure 1: Risk Assessment Logic Flow.[3] The chemical's labile chlorine drives the requirement for acid-gas protection and enhanced barrier gloves.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. Adhere to this matrix for all synthesis and purification steps.
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection
Primary: Nitrile (0.11 mm / 5 mil) Secondary (Under): Nitrile (0.06 mm) For spills/prolonged use: Silver Shield® (Laminate)
Permeation Risk: Pyridine derivatives penetrate latex rapidly. The alkyl chloride moiety degrades rubber. Double-gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination.
Respiratory
Full-Face Respirator or PAPR Cartridge: Organic Vapor/Acid Gas (OV/AG) (Yellow/Magenta band)
Hydrolysis Risk: The compound may release HCl fumes in humid air. A standard N95 protects only against particulates, not the corrosive acid vapors or the organic pyridine volatility.
Eye/Face
Chemical Goggles (Indirect Vented) + Face Shield
Lachrymator Effect: Vapors cause intense tearing. A face shield prevents splash contact which could cause permanent corneal opacity due to alkylation.
Body
Tyvek® Lab Coat (or chemically resistant apron)
Absorption: Cotton coats absorb liquids and hold them against the skin. Tyvek repels splashes.
Part 4: Operational Protocol (Step-by-Step)
A. Preparation & Weighing
Environment: All handling must occur inside a certified Chemical Fume Hood with the sash at the lowest working position.
Dehumidification: Because this compound hydrolyzes, ensure all glassware is oven-dried. Flush reaction vessels with Nitrogen or Argon before transfer.
B. Transfer Technique (The "Cannula Method")
Avoid open pouring. Use positive pressure transfer to minimize air/moisture contact.
Setup: Septum-seal the source bottle and the receiving flask.
Pressure: Insert a nitrogen line (needle) into the source bottle.
Transfer: Insert a double-ended needle (cannula) through the source septum into the liquid, and the other end into the receiving flask.
Flow: The nitrogen pressure will push the liquid safely without exposure to the operator.
C. Emergency Response Workflow
If a spill occurs, immediate action is required to prevent HCl generation and exposure.
Figure 2: Emergency Spill Response Workflow. Note the use of dry lime/soda ash to neutralize potential acidity without adding water (which accelerates hydrolysis).
Part 5: Disposal & Waste Management
Critical Rule: Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) or strong bases in the waste stream.
Segregation: Dispose of in a dedicated "Halogenated Organic Waste" container.
Labeling: Clearly mark the tag with "Pyridine Derivative" and "Possible Acid Generator."
Neutralization (Pre-Disposal): If you have small residual amounts in glassware, rinse with a 5% Sodium Bicarbonate solution to quench any hydrolyzed HCl before solvent washing.
Final Disposal: The preferred method is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx) and hydrochloric acid (HCl).
References
PubChem. (n.d.). 2-(1-Chloroethyl)-5-methylpyridine (Compound Summary CID 72942967).[1] National Library of Medicine. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on handling alkyl halides and lachrymators). Retrieved from [Link]